2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Overview
Description
2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 1,3-dioxo-1H-indene-2-carbaldehyde with cyanoacetic acid derivatives under basic conditions to form the intermediate product. This intermediate is then reacted with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as 1H-indole-3-carbaldehyde, share structural similarities and exhibit similar biological activities.
Imidazole Derivatives: Compounds like 1,3-diazole also possess heterocyclic structures and are known for their broad range of chemical and biological properties.
Uniqueness
2-((cyano(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13N3O2S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2Z)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C20H13N3O2S/c21-9-14-11-5-3-4-8-16(11)26-20(14)23-15(10-22)17-18(24)12-6-1-2-7-13(12)19(17)25/h1-2,6-7,24H,3-5,8H2/b23-15+ |
InChI Key |
OAJQFMXJJWVJLA-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C(\C#N)/C3=C(C4=CC=CC=C4C3=O)O)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C(C#N)C3=C(C4=CC=CC=C4C3=O)O)C#N |
Origin of Product |
United States |
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